N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide
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Description
Synthesis Analysis
The synthesis of N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide derivatives has been reported in the literature. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for their anticonvulsant properties, with one of the racemic trans isomers showing significant efficacy. Additionally, a one-pot synthesis approach has been developed for N-(4-hydroxyphenyl)acetamide, a related compound, using a Pd-based catalytic system for the reductive carbonylation of nitrobenzene, which demonstrates the potential for efficient synthetic routes.Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of theoretical and experimental studies . A theoretical and experimental study on the mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide provided insights into the preferred reaction pathways and the influence of temperature, pressure, and solvent effects on the epimerization process .Chemical Reactions Analysis
This compound and its analogs participate in various chemical reactions. For example, the compound has been used as an intermediate in the synthesis of novel heterocyclic systems, demonstrating its reactivity and utility in organic synthesis. The reactivity of related acetamide derivatives with aromatic amines to form heterocyclic compounds has also been reported, suggesting a common reaction pathway for these transformations.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are crucial for their pharmacological applications . The anticonvulsant activity of these compounds has been linked to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect, with specific isomers showing a favorable therapeutic index.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h3,8-9,12H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLZALWYADSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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